molecular formula C18H19NO3 B2742664 3-Phenoxyphenyl piperidine-1-carboxylate CAS No. 890604-08-7

3-Phenoxyphenyl piperidine-1-carboxylate

Cat. No.: B2742664
CAS No.: 890604-08-7
M. Wt: 297.354
InChI Key: FXYRMGJVKUZGDF-UHFFFAOYSA-N
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Description

3-Phenoxyphenyl piperidine-1-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. It is used in various fields, including drug discovery, organic synthesis, and material science investigations.

Scientific Research Applications

3-Phenoxyphenyl piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and as a tool for investigating cellular processes.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Phenoxyphenyl piperidine-1-carboxylate”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxyphenyl piperidine-1-carboxylate typically involves the use of piperidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of organoboron reagents under mild and functional group-tolerant conditions . Another method involves the use of piperidine derivatives through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in these processes to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyphenyl piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Phenoxyphenyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors, influencing biological processes . The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

3-Phenoxyphenyl piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share a similar piperidine ring structure and have diverse applications in pharmaceuticals and organic synthesis.

    Indole derivatives: These compounds have a different core structure but are also widely used in drug discovery and material science.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

(3-phenoxyphenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(19-12-5-2-6-13-19)22-17-11-7-10-16(14-17)21-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYRMGJVKUZGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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